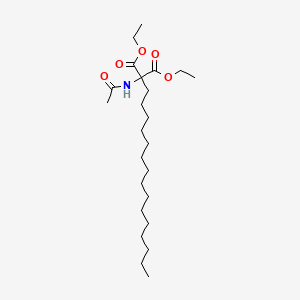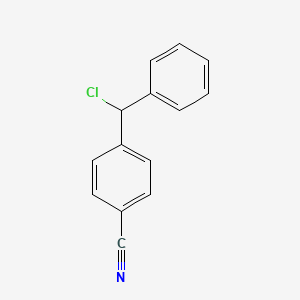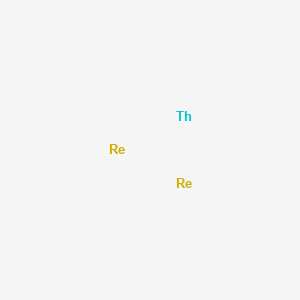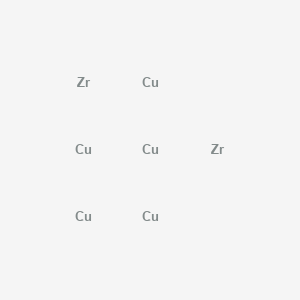
Copper--zirconium (5/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–zirconium (5/2) is an intermetallic compound composed of copper and zirconium. This compound is part of the broader family of copper-zirconium alloys, which are known for their unique properties such as high strength, excellent corrosion resistance, and good thermal and electrical conductivity. These properties make copper–zirconium (5/2) a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper–zirconium (5/2) can be synthesized through various methods, including the sol-gel technique and high-temperature solid-state reactions. In the sol-gel method, copper and zirconium precursors are mixed in a solution, followed by gelation and calcination to form the desired compound . High-temperature solid-state reactions involve heating a mixture of copper and zirconium powders at elevated temperatures to induce the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of copper–zirconium (5/2) typically involves melting and casting processes. The raw materials, copper and zirconium, are melted together in a furnace and then cast into molds to form ingots. These ingots are subsequently processed through various mechanical and thermal treatments to achieve the desired microstructure and properties .
Análisis De Reacciones Químicas
Types of Reactions: Copper–zirconium (5/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Copper–zirconium (5/2) has a wide range of scientific research applications due to its unique properties:
Mecanismo De Acción
The mechanism by which copper–zirconium (5/2) exerts its effects is primarily through its catalytic activity and interaction with other molecules. The compound’s surface properties and the presence of active sites facilitate various chemical reactions. For instance, in catalytic applications, copper–zirconium (5/2) provides active sites for the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Copper–zirconium (5/2) can be compared with other similar compounds such as copper-zinc, copper-titanium, and copper-nickel alloys. These compounds share some common properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics:
Copper-zinc: Known for its excellent machinability and use in brass production.
Copper-titanium: Noted for its high strength and use in aerospace applications.
Copper-nickel: Valued for its resistance to seawater corrosion and use in marine applications.
Copper–zirconium (5/2) stands out due to its unique combination of properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
12159-10-3 |
|---|---|
Fórmula molecular |
Cu5Zr2 |
Peso molecular |
500.18 g/mol |
Nombre IUPAC |
copper;zirconium |
InChI |
InChI=1S/5Cu.2Zr |
Clave InChI |
SVTQCBSFWVYLLO-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
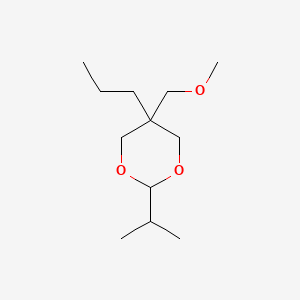
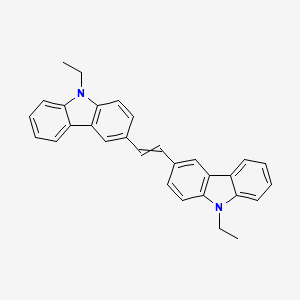
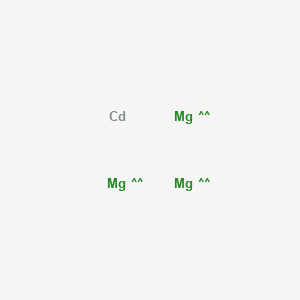
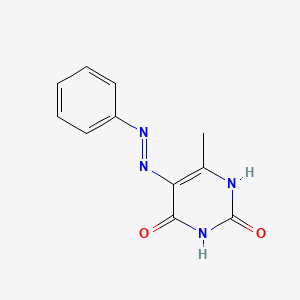
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

